tert-Butyl (4-vinylpyridin-3-yl)carbamate
Description
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
tert-butyl N-(4-ethenylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C12H16N2O2/c1-5-9-6-7-13-8-10(9)14-11(15)16-12(2,3)4/h5-8H,1H2,2-4H3,(H,14,15) |
InChI Key |
BBFOZMZLSLPTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CN=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process employs an iridium-based photocatalyst, such as [Ir(dF(CF3)ppy)₂(dtbbpy)]PF₆, which facilitates single-electron transfer (SET) to generate alkyl radicals from tertiary carbamates. The vinylpyridine acts as a radical acceptor, enabling coupling at the α-position of the carbamate. Key parameters include:
-
Catalyst loading : 2–5 mol%
-
Light source : Blue LEDs (450 nm)
-
Solvent : Dichloromethane (DCM) or acetonitrile
-
Temperature : Room temperature (25°C)
For example, tert-butyl piperidine-1-carboxylate reacts with 4-vinylpyridine to yield tert-butyl 4-(4-vinylpyridin-3-yl)piperidine-1-carboxylate in 47% yield after 24 hours.
Substrate Scope and Limitations
The reaction tolerates diverse carbamate substrates, including piperidine, azepane, and cyclohexyl derivatives (Table 1). However, sterically hindered carbamates exhibit reduced yields due to slower radical formation.
Table 1: Photocatalytic Synthesis of tert-Butyl (4-Vinylpyridin-3-yl)carbamate Derivatives
Nucleophilic Substitution Approaches
Nucleophilic displacement of leaving groups (e.g., sulfonates) by 4-vinylpyridin-3-amine intermediates represents a classical route to this carbamate.
Stepwise Synthesis via Sulfonate Intermediates
A patented method for analogous compounds involves:
-
Lactone sulfonation : Treating a lactone with a sulfonating agent (e.g., SO₃·DMF complex) to generate a sulfonate ester.
-
Nucleophilic displacement : Reacting the sulfonate with a tert-butyl carbamate-protected amine under basic conditions.
-
Deprotection : Removing the Boc group using trimethylsilyl iodide (TMSI) or trifluoroacetic acid (TFA).
For instance, tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate undergoes sulfonation followed by displacement with 4-vinylpyridin-3-amine to afford the target compound.
Optimization of Base and Solvent Systems
Critical factors for high yields in nucleophilic substitution include:
-
Base selection : Triethylamine (TEA) or DIPEA in stoichiometric amounts (1.5–2.0 equivalents).
-
Solvent polarity : Tetrahydrofuran (THF) or dimethylacetamide (DMAc) enhances nucleophilicity.
-
Temperature control : Reactions conducted at 45–70°C prevent vinyl group degradation.
Comparative Analysis of Synthesis Methods
The choice of method depends on substrate availability, scalability, and functional group tolerance.
Table 2: Method Comparison for this compound Synthesis
| Parameter | Photocatalytic Alkylation | Nucleophilic Substitution |
|---|---|---|
| Yield range | 23–77% | 30–65% |
| Reaction time | 18–30 h | 12–48 h |
| Catalyst cost | High (Ir complexes) | Low (TEA, DIPEA) |
| Functional group tolerance | Moderate (sensitive to steric hindrance) | High (works with sulfonates, amines) |
| Scalability | Limited by light penetration | Suitable for bulk synthesis |
Photocatalytic methods excel in atom economy but require expensive catalysts. In contrast, nucleophilic substitution offers better scalability but generates stoichiometric waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-vinylpyridin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (4-vinylpyridin-3-yl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers .
Biology: In biological research, this compound is used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins .
Mechanism of Action
The mechanism of action of tert-Butyl (4-vinylpyridin-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions. This allows for selective modifications and synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl (4-vinylpyridin-3-yl)carbamate can be compared to other pyridinyl carbamates and vinyl-substituted analogs. Below is a detailed analysis supported by evidence:
Table 1: Structural Comparison of Pyridinyl Carbamates
Key Findings
Reactivity of Vinyl vs. Iodo/Methoxy Groups :
- The 4-vinyl group in the target compound enhances its utility in polymerization or Diels-Alder reactions, unlike the 4-iodo substituent in tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate, which is tailored for cross-coupling chemistry (e.g., Suzuki-Miyaura reactions) .
- Methoxy or hydroxy groups (e.g., in tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate) introduce steric and electronic effects that influence solubility and hydrogen-bonding interactions, critical for crystallography and drug design .
Functional Group Versatility :
- The hydroxymethyl group in tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate enables bioconjugation or prodrug strategies, a feature absent in the vinyl-substituted analog .
- Tert-butyl carbamates without additional substituents (e.g., tert-butyl pyridin-3-ylcarbamate) serve as simpler intermediates for further functionalization .
Crystallographic and Structural Studies: Structural determination of such compounds often employs tools like SHELX for refinement and ORTEP for graphical representation, as noted in crystallography software documentation .
Biological Activity
Tert-butyl (4-vinylpyridin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a possible therapeutic agent against various pathogens. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
- CAS Number : [1523530-35-9]
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease. Inhibition of AChE can lead to increased levels of acetylcholine, thereby improving neurotransmission in cholinergic pathways affected in neurodegenerative conditions .
- Amyloid Beta Aggregation Prevention : Studies suggest that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. It has been observed to reduce the formation of fibrils from amyloid beta (Aβ) by approximately 85% at concentrations around 100 µM .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses in astrocytes by reducing levels of pro-inflammatory cytokines such as TNF-α, which are elevated during neurodegeneration .
Biological Activity Data
| Biological Activity | Observations | References |
|---|---|---|
| AChE Inhibition | IC = 0.17 µM | |
| Amyloid Beta Aggregation | 85% inhibition at 100 µM | |
| TNF-α Reduction | Significant decrease in astrocytic cultures |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on astrocytes exposed to Aβ 1-42. The results indicated that while Aβ significantly reduced cell viability, co-treatment with the compound improved cell viability from 43.78% to 62.98%, suggesting protective effects against Aβ-induced toxicity .
Case Study 2: In Vivo Efficacy
In vivo studies using a scopolamine-induced model of cognitive impairment showed that while this compound decreased β-secretase activity and Aβ levels, its efficacy was less pronounced compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR confirms vinyl proton signals (δ 5.2–6.8 ppm, coupled doublets) and tert-butyl singlet (δ 1.4 ppm). ¹³C NMR identifies carbamate carbonyl (δ ~155 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 249.147) .
- IR Spectroscopy : Carbamate C=O stretch appears at ~1700 cm⁻¹.
What challenges arise in the regioselective functionalization of the pyridine ring during synthesis?
Advanced
Regioselectivity is influenced by electronic and steric factors :
- The 4-vinyl group may direct electrophilic substitutions to the 2- or 6-position due to resonance effects. Computational studies (DFT) can predict reactivity patterns .
- Mitigation : Use directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd) to control site selectivity .
How can computational chemistry aid in predicting reaction pathways for this compound?
Q. Advanced
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and transition states for hydrolysis or cross-coupling reactions .
- Solvent Effects : COSMO-RS simulations optimize solvent choice (e.g., DMF vs. THF) for carbamate stability .
- Electronic Properties : DFT calculations assess the vinyl group’s impact on carbamate electrophilicity.
What are the typical reaction conditions for hydrolysis of the carbamate group?
Q. Basic
- Acidic Hydrolysis : Use HCl (4M in dioxane) or TFA (20% in DCM) at 0–25°C. Monitor deprotection via loss of tert-butyl NMR signals .
- Basic Hydrolysis : NaOH (1M) in THF/H₂O (1:1) at 60°C, but risk vinyl group degradation.
What strategies mitigate competing side reactions when modifying the vinyl group?
Q. Advanced
- Protection : Temporarily protect the carbamate with acid-labile groups (e.g., Fmoc) during vinyl functionalization .
- Catalyst Screening : Use Pd-Xantphos complexes to suppress β-hydride elimination in cross-couplings .
- Low-Temperature Conditions : Perform reactions at –20°C to stabilize reactive intermediates.
What analytical techniques confirm the purity of this compound?
Q. Basic
- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Melting Point : Compare experimental values (e.g., 103–106°C) with literature to detect impurities .
How does the vinyl group influence the compound’s electronic properties compared to halogenated analogs?
Q. Advanced
- Electron Withdrawal : The vinyl group’s π-system increases electron density at the pyridine nitrogen, enhancing carbamate stability but reducing nucleophilicity. Compare with chloro analogs (: Cl withdraws electrons via inductive effects) .
- Spectroscopic Evidence : Redshift in UV-Vis spectra (λmax ~270 nm) indicates extended conjugation .
What are the known biological activities of related pyridinyl carbamates, and how might they inform research on this compound?
Q. Basic
- Enzyme Inhibition : Chloropyridinyl carbamates inhibit serine hydrolases via covalent binding (e.g., acetylcholine esterase) .
- Hypothesis : The vinyl group may enhance membrane permeability, enabling cellular uptake studies. Test via fluorogenic assays (e.g., Calcein-AM) .
What are the implications of observed contradictions in reported reaction yields, and how can they be resolved?
Q. Advanced
- Variable Catalysts : Pd vs. Ni catalysts in cross-couplings may explain yield discrepancies (e.g., 40–80%). Screen ligands (e.g., BINAP) for optimization .
- DOE Approach : Use factorial design (e.g., varying temperature, solvent, and catalyst loading) to identify critical factors .
- Contamination : Trace moisture or oxygen degrades vinyl groups. Employ Schlenk techniques for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
